N-(4-methyl-2-pyridinyl)hexanamide
Description
N-(4-methyl-2-pyridinyl)hexanamide is a pyridine-derived amide compound characterized by a hexanamide chain (C₆H₁₁NO) linked to a 4-methyl-substituted pyridine ring. Its molecular formula is C₁₂H₁₇N₂O, with a molecular weight of 205.28 g/mol. The compound’s structure combines the aromaticity of pyridine with the lipophilic hexanamide chain, which may influence solubility and binding interactions.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(4-methylpyridin-2-yl)hexanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-6-12(15)14-11-9-10(2)7-8-13-11/h7-9H,3-6H2,1-2H3,(H,13,14,15) |
InChI Key |
DKKDRIBCTVZFKL-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=NC=CC(=C1)C |
Canonical SMILES |
CCCCCC(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Structural Complexity :
- The sulfamoylphenyl analog (C₁₇H₂₂N₄O₃S) has a sulfonamide bridge and pyrimidine ring , increasing molecular weight and polarity compared to the simpler pyridinyl-hexanamide .
- The indole derivative (C₁₇H₂₁N₃O) incorporates a bulky indole group , which enhances aromatic interactions but reduces solubility .
Biological Activity: The indole-based hexanamide exhibits antiplasmodial activity (IC₅₀ = 1.2 µM against Plasmodium falciparum), attributed to its ability to inhibit PfCDPK1, a kinase critical for parasite survival .
Physicochemical Properties :
- Lipophilicity : The hexanamide chain in the target compound increases lipophilicity (logP ≈ 2.8 predicted), whereas the sulfamoylphenyl analog’s polar groups (e.g., sulfonamide) may reduce logP (estimated ~1.5).
- Metabolic Stability : The pivalamide analog (C₁₂H₁₇N₂O₂) contains a tert-butyl group , which is resistant to enzymatic hydrolysis compared to linear hexanamide chains .
Research Implications and Gaps
- Target Compound Potential: While this compound lacks direct activity data, its structural simplicity and pyridine core make it a candidate for fragment-based drug discovery. Pyridine derivatives are often explored as kinase inhibitors or antimicrobial agents.
- Synthetic Accessibility : The sulfamoylphenyl analog requires multi-step synthesis (e.g., sulfonylation and amidation), whereas the target compound could be synthesized more efficiently via direct acylation .
- Comparative Limitations : The absence of bioactivity data for the target compound and the pivalamide analog highlights the need for further biochemical screening.
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